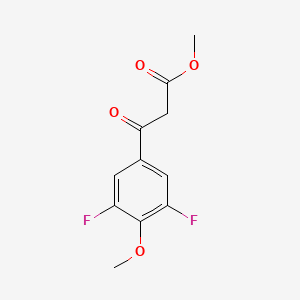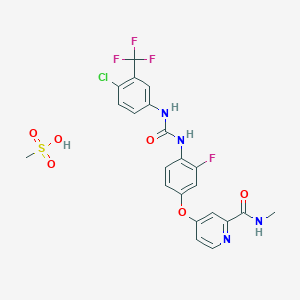
Regorafenib (mesylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . It prevents the growth of tumors .
Synthesis Analysis
Regorafenib has been synthesized through various methods. One approach involves the synthesis of cocrystals of regorafenib with dicarboxylic acids . Another method involves an efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy .Molecular Structure Analysis
Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .Chemical Reactions Analysis
Regorafenib has shown considerable degradation under hydrolysis (acidic, basic, and neutral) and oxidative stress conditions, while it was stable under other stress conditions .Mecanismo De Acción
Direcciones Futuras
Recent findings from the REGOMA trial underscore a significant survival improvement offered by Regorafenib in recurrent glioblastoma . Also, Regorafenib activity in KP-wtGIST compares favorably with other tyrosine kinase inhibitors, especially in the SDH-deficient GIST subset and it should be taken into consideration as upfront therapy of advanced KP-wtGIST .
Propiedades
Número CAS |
835621-08-4 |
|---|---|
Nombre del producto |
Regorafenib (mesylate) |
Fórmula molecular |
C22H19ClF4N4O6S |
Peso molecular |
578.9 g/mol |
Nombre IUPAC |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C21H15ClF4N4O3.CH4O3S/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;1-5(2,3)4/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H3,(H,2,3,4) |
Clave InChI |
PAZXTVFHRWRCLP-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.CS(=O)(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)
![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)
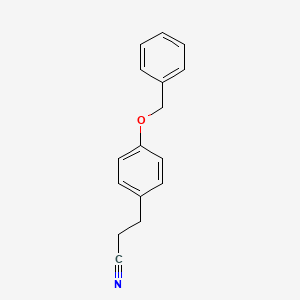
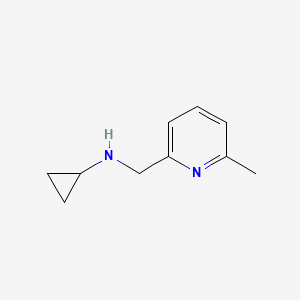
![2-Methyl-3-nitroimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8274749.png)
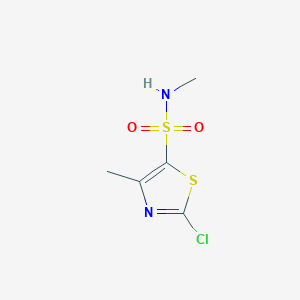
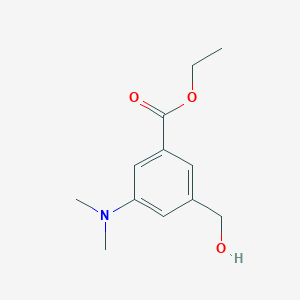
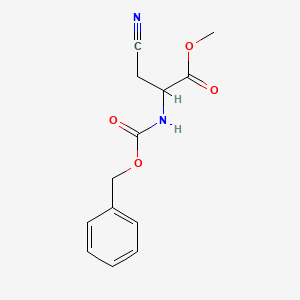
![(7-Mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8274765.png)
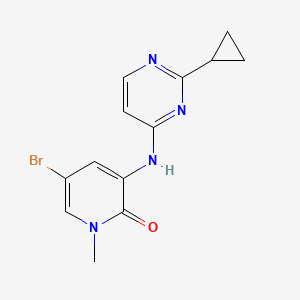
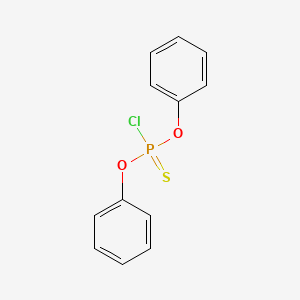
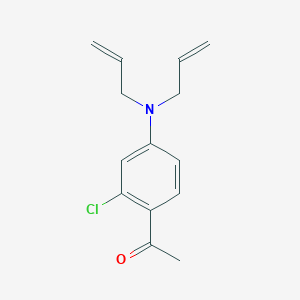
![2-[4-(4-Aminophenyl)piperidin-1-yl]ethan-1-ol](/img/structure/B8274788.png)
